molecular formula C12H15N7O3 B2440701 2-(3,7,9-trimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide CAS No. 898412-81-2

2-(3,7,9-trimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide

Cat. No.: B2440701
CAS No.: 898412-81-2
M. Wt: 305.298
InChI Key: MJFUBVGJHUVIER-UHFFFAOYSA-N
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Description

2-(3,7,9-Trimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide is a high-purity chemical compound offered for research and development purposes. This compound features a complex molecular architecture based on a triazinopurine dione core, a scaffold of significant interest in medicinal chemistry and drug discovery. While specific biological data for this exact analog is limited, closely related compounds within this structural class are actively investigated for their potential as therapeutic agents, particularly in the development of treatments for infectious diseases . The mechanism of action for related nitroheterocyclic and fused heterocyclic compounds often involves enzymatic reduction, which can lead to the generation of reactive intermediates that disrupt essential cellular processes in target organisms . The structural similarity to other purine-based molecules also suggests potential as a core structure for designing enzyme inhibitors. This product is intended for laboratory research use by qualified professionals only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the safety data sheet (SDS) for proper handling, storage, and disposal information.

Properties

IUPAC Name

2-(3,7,9-trimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N7O3/c1-6-4-18-8-9(16(2)12(22)17(3)10(8)21)14-11(18)19(15-6)5-7(13)20/h4-5H2,1-3H3,(H2,13,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJFUBVGJHUVIER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic routes to 2-(3,7,9-trimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide typically involve multi-step processes, where intermediates are synthesized and then combined under specific reaction conditions.

In laboratory settings, the preparation might start with the formation of the triazino[3,4-f]purin scaffold through a condensation reaction. The introduction of acetamide moieties and the methyl groups follows, often through alkylation and amide formation reactions. Industrial production methods would scale up these processes, optimizing for yield, purity, and cost-effectiveness by leveraging continuous flow reactions and advanced purification techniques.

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

The mechanism by which this compound exerts its effects often involves binding to specific molecular targets, such as enzymes or receptors. The triazino[3,4-f]purin scaffold is crucial for interactions with nucleotide-binding sites, influencing pathways involved in cell signaling and metabolism.

Comparison with Similar Compounds

Compared to other triazino[3,4-f]purin derivatives, 2-(3,7,9-trimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide is unique due to its specific combination of methyl and oxo groups, which enhance its reactivity and binding affinity. Similar compounds include other triazino purines and their derivatives, but this particular configuration offers distinct advantages in terms of stability and specificity in scientific applications.

There you have it—an in-depth look at this compound. Fascinating stuff!

Biological Activity

The compound 2-(3,7,9-trimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide is a complex organic molecule belonging to the purine derivative class. Its unique structure suggests potential biological activities that warrant detailed investigation. This article explores its biological activity through various studies and findings.

Chemical Structure and Properties

The compound features a purine ring fused with a triazine moiety and functional groups such as acetamide and dioxo groups. These structural characteristics may influence its reactivity and biological interactions.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities including:

  • Anticancer Activity : Many purine derivatives have shown promise in inhibiting cancer cell proliferation.
  • Antimicrobial Properties : Compounds in this class often demonstrate efficacy against various bacterial strains.
  • Enzyme Inhibition : The ability to inhibit specific enzymes is a common mechanism for many bioactive compounds.

The anticancer properties of this compound may be attributed to its ability to inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis. Inhibition of TS leads to decreased dTTP levels and ultimately results in apoptosis of cancer cells.

Case Studies

  • Synthesis and Evaluation :
    • A study synthesized various triazole derivatives and evaluated their TS inhibitory activity. The best-performing compound exhibited an IC50 value of 1.95 μM compared to the standard drug Pemetrexed with an IC50 of 7.26 μM .
    • The incorporation of the triazole ring into the structure significantly enhanced anticancer activity due to improved binding affinity to TS.
  • Cell Line Studies :
    • Compounds similar to the target molecule were tested against multiple cancer cell lines (e.g., MCF-7 and HCT-116). Results indicated significant antiproliferative effects with IC50 values ranging from 1.1 μM to 2.6 μM for certain derivatives .

Antimicrobial Activity

The compound's antimicrobial properties have also been explored:

  • Inhibition Studies : Research indicated that certain derivatives displayed good inhibition against Escherichia coli and Staphylococcus aureus. This suggests that the compound could be effective in treating bacterial infections .

Data Table: Biological Activity Summary

Activity Type Mechanism IC50 Values (μM) Reference
Anticancer (TS Inhibition)Inhibits thymidylate synthase1.95 (best compound)
AntimicrobialInhibits growth of bacteriaNot specified

Q & A

Q. What synthetic routes are recommended for preparing this compound, and how can reaction efficiency be optimized?

The synthesis involves multi-step heterocyclic assembly, typically starting with functionalized purine or triazine precursors. Key steps include:

  • Nucleophilic substitution to introduce acetamide groups (e.g., coupling with chloroacetamide derivatives under basic conditions).
  • Cyclocondensation using reagents like POCl₃ or DCC to form the fused triazino-purine core.
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) . Optimization : Use Design of Experiments (DoE) to vary parameters (temperature, solvent polarity, stoichiometry). For example, a 2³ factorial design can identify optimal conditions for yield and purity .

Q. Which analytical techniques are most reliable for confirming structural integrity and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and stereochemistry. Key signals include methyl groups (δ 1.2–2.5 ppm) and carbonyl resonances (δ 165–175 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water mobile phase) with UV detection at 254 nm to assess purity (>95%) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ at m/z 421.457) .

Q. How does the compound’s stability vary under different storage conditions?

Stability studies should include:

  • Thermal Stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures.
  • Photostability : Exposure to UV light (λ = 365 nm) over 72 hours, monitored via HPLC .
  • Humidity Sensitivity : Store desiccated at –20°C to prevent hydrolysis of the acetamide group .

Advanced Research Questions

Q. What mechanistic insights exist for reactions involving this compound’s triazino-purine core?

Computational studies (DFT or molecular dynamics) can elucidate reaction pathways:

  • Electrophilic Aromatic Substitution : The triazine ring’s electron-deficient nature directs substitutions to specific positions.
  • Ring-Opening Reactions : Acidic/basic conditions may cleave the triazine ring, forming intermediates detectable via LC-MS . Experimental validation: Use isotopic labeling (e.g., ¹⁵N) to track bond rearrangements .

Q. How can structural modifications enhance bioactivity while maintaining solubility?

Derivative Design :

Modification SiteExample SubstituentImpact
Acetamide (R₁)–NHCOCH₂COOHIncreases water solubility via ionization
Methyl (R₂/R₃)–CF₃ or –CH₂PhEnhances lipophilicity for membrane penetration
Methodology : Parallel synthesis with automated liquid handlers to generate a 24-member library. Screen solubility (shake-flask method) and bioactivity (enzyme inhibition assays) .

Q. How should researchers resolve contradictory bioactivity data across studies?

  • Meta-Analysis : Pool data from independent studies (e.g., IC₅₀ values) and apply statistical tests (ANOVA) to identify outliers.
  • Experimental Replication : Standardize assay conditions (e.g., ATP concentration in kinase assays) to minimize variability .
  • Structural Confounds : Verify compound identity via X-ray crystallography to rule out polymorphic differences .

Q. What advanced computational tools predict this compound’s interactions with biological targets?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding to purine receptors (e.g., adenosine A₂A).
  • Pharmacophore Mapping : Identify critical H-bond acceptors (triazine carbonyl groups) and hydrophobic regions (methyl substituents) . Validation : Compare predicted binding affinities with surface plasmon resonance (SPR) experimental data .

Methodological Notes

  • Contradiction Analysis : Use Bland-Altman plots to assess inter-lab variability in bioactivity measurements .
  • Synthetic Scale-Up : Transition from batch to flow chemistry for improved heat/mass transfer in large-scale synthesis .

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